4-(Indolin-1-yl)-3-methylaniline, with the chemical formula CHN, is a compound that belongs to the class of indole derivatives. Indole derivatives are notable for their diverse biological activities and applications in pharmaceuticals. This compound is recognized for its potential in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and reactivity profiles. It is also classified as an aromatic amine, which further enhances its utility in organic synthesis and material science.
The synthesis of 4-(Indolin-1-yl)-3-methylaniline can be achieved through various methods, with one prominent approach being the Bartoli indole synthesis. This method typically involves the reaction of a nitroarene with an organomagnesium reagent under controlled conditions, leading to the formation of the desired indole structure.
In an industrial context, synthesizing this compound may require multi-step processes optimized for large-scale production. These processes often utilize automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents, solvents, and reaction conditions is critical to achieving high purity and consistency in the final product.
The molecular structure of 4-(Indolin-1-yl)-3-methylaniline features an indole ring system fused with a methylaniline moiety. The presence of the indole ring contributes to its aromatic character and biological activity.
The compound's structural characteristics allow it to engage in various chemical interactions, making it a versatile building block in organic synthesis.
4-(Indolin-1-yl)-3-methylaniline undergoes several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications. The major products formed from these reactions include various substituted indoles and oxindoles, each exhibiting distinct chemical and biological properties.
The mechanism of action for 4-(Indolin-1-yl)-3-methylaniline involves its interaction with specific molecular targets within biological systems. The indole ring facilitates binding to various receptors and enzymes, potentially modulating their activity. For instance, it may inhibit enzymes involved in disease pathways, contributing to its therapeutic effects against conditions such as cancer and viral infections .
4-(Indolin-1-yl)-3-methylaniline is typically characterized by:
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to characterize this compound and confirm its structure during synthesis .
4-(Indolin-1-yl)-3-methylaniline has numerous applications across various scientific fields:
This compound's unique structure and reactivity make it a valuable asset in drug discovery and material science research.
The compound 4-(Indolin-1-yl)-3-methylaniline arose from strategic innovations in N-heterocyclic synthesis during the early 2010s, driven by the need for structurally diverse indole hybrids in medicinal chemistry. Its architecture merges two privileged pharmacophores: the indoline core (a saturated variant of indole with enhanced metabolic stability) and 3-methylaniline (introducing steric and electronic modulation via the ortho-methyl group). Early synthetic routes exploited palladium-catalyzed Buchwald-Hartwig amination [4] [6] or nucleophilic aromatic substitution, leveraging the reactivity of halogenated anilines with indoline. The incorporation of the 3-methyl group represented a deliberate application of the "magic methyl" effect [5], where methylation at ortho-positions influences conformation, electron density, and binding interactions. This modification distinguished it from simpler aniline-indoline hybrids, enabling unique molecular recognition properties.
This compound serves as a linchpin for constructing complex N-heterocycles due to three reactive handles:
Table 1: Key Synthetic Transformations of 4-(Indolin-1-yl)-3-methylaniline
Reaction Type | Product Class | Conditions | Application |
---|---|---|---|
Knoevenagel Condensation | 3-Substituted Indolin-2-ones | Aldehydes, piperidine/EtOH, reflux [9] | c-Src kinase inhibitors |
Buchwald-Hartwig Coupling | Pyrido[3,2-d]pyrimidines | Pd₂(dba)₃/XPhos, Cs₂CO₃, dioxane [3] | Mnk1/2 inhibitors |
Oxidative Cyclization | Quinoline-fused Indolines | DDQ, CH₂Cl₂, rt [4] | Fluorescent probes |
Multicomponent Reactions | Spirooxindole-pyrrolidines | Aldehyde, maleimide, catalyst [6] | Anticancer scaffolds |
Notably, its application in pyrido[3,2-d]pyrimidine synthesis [3] exemplifies its utility: the aniline nitrogen attacks chloropyrimidine electrophiles, forming fused heterocycles with potent kinase inhibition. Metal-free methodologies [4] [6] leverage its nucleophilicity in sustainable protocols, such as ionic liquid-catalyzed cyclizations yielding spirooxindoles.
The molecule’s significance stems from its dual pharmacophore compatibility:
Computational studies reveal that the ortho-methyl group imposes a ~30° dihedral angle between the aniline ring and indoline plane, optimizing binding to allosteric pockets in kinases like Mnk1/2 [3]. This conformational constraint is absent in unmethylated analogs, explaining their lower potency. The scaffold’s versatility is evidenced by its role in generating:
Table 2: Bioactivity Profiles of Derived Compounds
Derivative Class | Target | Potency (IC₅₀/EC₅₀) | Cell-Based Activity |
---|---|---|---|
4-(Indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidines [3] | Mnk1 | 0.8 nM | GI₅₀: 0.12 µM (MOLM-13) |
Knoevenagel adducts [9] | c-Src | 1.2 µM | Cytotoxicity IC₅₀: 8.7 µM (MCF-7) |
Spirooxindoles [6] | Tubulin | 3.4 µM | Antiangiogenic (HUVEC) |
Molecular docking of Mnk inhibitors [3] confirms hydrogen bonding between the aniline –NH₂ and kinase hinge residues (Glu160), while the indoline occupies a hydrophobic cleft. The 3-methyl group fills a steric pocket adjacent to Leu164, boosting affinity 100-fold versus des-methyl analogs. Current research explores its integration into PROTACs (Proteolysis-Targeting Chimeras) targeting oncoproteins, exploiting its linker compatibility.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2